molecular formula C27H32ClFN6O4S B606926 Dacomitinib metabolite M2 CAS No. 1262034-38-7

Dacomitinib metabolite M2

Cat. No.: B606926
CAS No.: 1262034-38-7
M. Wt: 591.1
InChI Key: JACXJKYDLZNKQS-LFABVHOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.

Properties

CAS No.

1262034-38-7

Molecular Formula

C27H32ClFN6O4S

Molecular Weight

591.1

IUPAC Name

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

InChI Key

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacomitinib metabolite M2
Reactant of Route 2
Dacomitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Dacomitinib metabolite M2
Reactant of Route 4
Dacomitinib metabolite M2
Reactant of Route 5
Dacomitinib metabolite M2
Reactant of Route 6
Dacomitinib metabolite M2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.